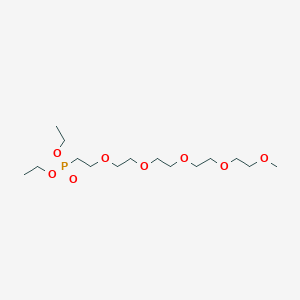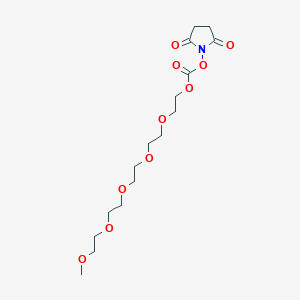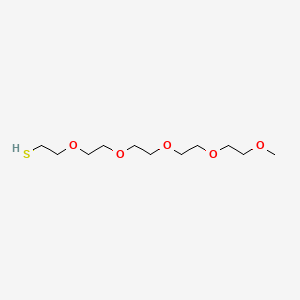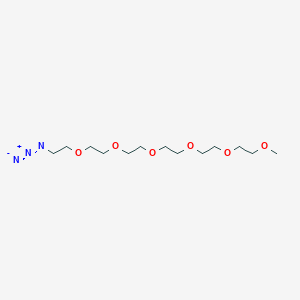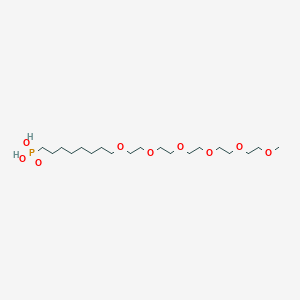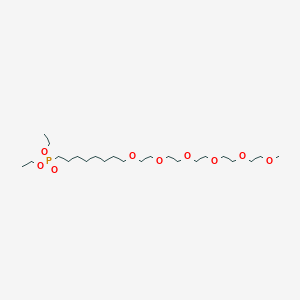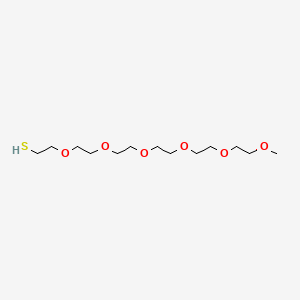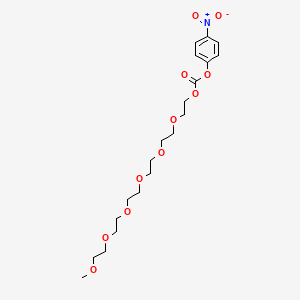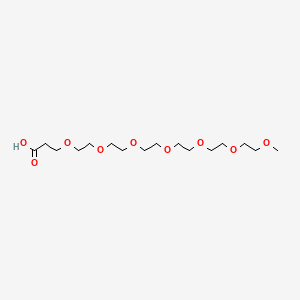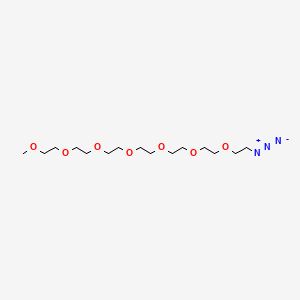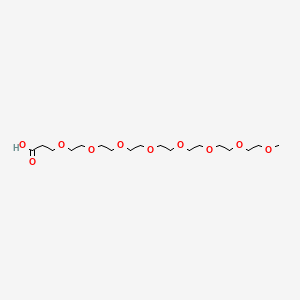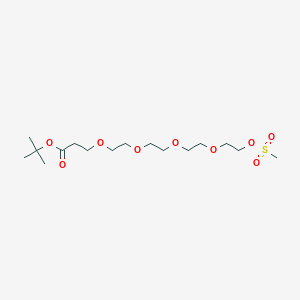
MS-PEG5-t-Butylester
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
MS-PEG5-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking reagent in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Utilized in the development of drug delivery systems and targeted therapies.
Industry: Applied in the production of specialized polymers and materials
Wirkmechanismus
Target of Action
MS-PEG5-t-butyl ester, also known as Mes-PEG4-t-butyl ester, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and specific target proteins . The E3 ubiquitin ligases are responsible for the ubiquitination of proteins, marking them for degradation, while the target proteins are those that the compound aims to degrade .
Mode of Action
The compound contains two different ligands connected by a linker . One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . By bringing these two entities into close proximity, the compound facilitates the transfer of ubiquitin from the E3 ligase to the target protein . This ubiquitination signals for the protein’s degradation via the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of MS-PEG5-t-butyl ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, the compound can selectively degrade target proteins . The downstream effects depend on the specific target protein being degraded and can vary widely.
Pharmacokinetics
As a protac linker, its bioavailability and pharmacokinetics would be influenced by factors such as its size, charge, and hydrophilicity .
Result of Action
The primary result of the action of MS-PEG5-t-butyl ester is the degradation of its target proteins . This can have various effects at the molecular and cellular levels, depending on the functions of the degraded proteins .
Action Environment
The action, efficacy, and stability of MS-PEG5-t-butyl ester can be influenced by various environmental factors. These may include the presence of other molecules that can interact with the compound, the pH of the environment, and the temperature
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MS-PEG5-t-butyl ester typically involves the reaction of mesylate (methanesulfonate) with PEG4 (tetraethylene glycol) and t-butyl ester. The reaction conditions often include the use of a base such as triethylamine to facilitate the esterification process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of MS-PEG5-t-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
MS-PEG5-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The mesylate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized PEG derivatives, while reduction can produce PEG alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amino-PEG4-t-butyl ester: Similar in structure but contains an amino group instead of a mesylate group.
Hydroxy-PEG4-t-butyl ester: Contains a hydroxyl group instead of a mesylate group.
Acid-PEG4-t-butyl ester: Contains a carboxylic acid group instead of a mesylate group.
Uniqueness
MS-PEG5-t-butyl ester is unique due to its mesylate group, which provides specific reactivity and stability. This makes it particularly useful in proteomics research and other applications where precise cross-linking is required .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O9S/c1-16(2,3)25-15(17)5-6-20-7-8-21-9-10-22-11-12-23-13-14-24-26(4,18)19/h5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBWEENGLLFLLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


